Product packaging for Ethotoin(Cat. No.:CAS No. 86-35-1)

Ethotoin

货号: B1671623
CAS 编号: 86-35-1
分子量: 204.22 g/mol
InChI 键: SZQIFWWUIBRPBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context of Ethotoin Development and Introduction

The modern era of antiepileptic drug therapy commenced with the introduction of phenobarbital (B1680315) in 1912, followed by phenytoin (B1677684) in 1938 ccjm.org. This compound was subsequently granted Food and Drug Administration (FDA) approval in 1957, with Abbott Laboratories responsible for its initial marketing wikipedia.org. The synthesis of this compound involves a multi-step process, beginning with the reaction of benzaldehyde (B42025) oxynitrile with urea (B33335) or ammonium (B1175870) bicarbonate to form an intermediate urea derivative wikipedia.org. This intermediate then cyclizes under acidic conditions to produce 5-phenylhydantoin, which is subsequently alkylated with ethyl iodide to yield this compound wikipedia.org. Despite its availability for over three decades, comprehensive clinical trials to establish its efficacy and safety adequately have been limited, which has restricted its widespread use neupsykey.com.

The following table outlines key historical milestones related to this compound and the broader antiepileptic drug development:

YearEventSource
1912Phenobarbital introduced as an antiepileptic drug. ccjm.org
1938Phenytoin marketed as an antiepileptic drug. ccjm.orgnih.gov
1957This compound (Peganone) granted FDA approval to Abbott Laboratories. wikipedia.org
2003Peganone acquired by Ovation Pharmaceuticals. wikipedia.org
2018This compound manufacturing, distribution, and sale discontinued (B1498344). wikipedia.org

Therapeutic Class and General Indications within Epilepsy Management

This compound is categorized as an anticonvulsant and belongs to the hydantoin (B18101) class of drugs wikipedia.orgdrugbank.com. It is recognized as an Anti-epileptic Agent, with its pharmacological classification also including Voltage-Gated Sodium Channel Blockers nih.gov. The mechanism of action for this compound is considered to be highly similar to that of phenytoin nih.govwikipedia.orgdrugbank.compediatriconcall.com. It exerts its antiepileptic effects without inducing general central nervous system depression nih.govdrugbank.compediatriconcall.com. The primary mechanism involves the stabilization of neuronal membranes, predominantly by influencing sodium ion channels patsnap.com. This compound prolongs the inactive state of these sodium channels following an action potential, thereby inhibiting the rapid, repetitive firing of action potentials patsnap.com. This action is crucial in mitigating the erratic electrical activity that characterizes seizures patsnap.com. Additionally, this compound may also exert influence on other ion channels, such as those responsible for calcium regulation patsnap.com.

This compound is indicated for the control of specific seizure types within epilepsy management. Its approved indications include generalized tonic-clonic seizures, historically known as grand mal seizures, and partial complex seizures, also referred to as psychomotor or focal-onset impaired awareness seizures wikipedia.orgdrugbank.compediatriconcall.comdrugs.comcureepilepsy.org.

Evolution of Antiepileptic Drug Landscape and this compound's Current Status

The past century, particularly the last five decades, has witnessed a substantial expansion in the development of antiepileptic drugs nih.gov. While newer AEDs have not consistently demonstrated superior efficacy compared to conventional medications, they have often presented improved pharmacokinetic and safety profiles nih.gov. This compound is generally considered less toxic than phenytoin, though it is also recognized as less effective nih.gov.

In the contemporary antiepileptic drug landscape, this compound is no longer commonly utilized nih.govdrugbank.com. Its clinical application has been constrained by factors such as its hypnotic properties and comparatively lower anticonvulsant potency neupsykey.com. Furthermore, the availability of numerous newer AEDs introduced since the 1990s, including compounds like gabapentin, lamotrigine, topiramate, oxcarbazepine, and levetiracetam, has broadened therapeutic options and consequently led to a reduction in the use of older agents like this compound neupsykey.combahrainmedicalbulletin.com. These newer medications often offer enhanced tolerability, contributing to their preference in clinical practice neupsykey.com. A significant development reflecting this compound's current status occurred in 2018, when its manufacturing, distribution, and sale were discontinued due to a combination of low product demand and complex manufacturing difficulties wikipedia.org. As a result, this compound is presently not available in the United States wikipedia.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B1671623 Ethotoin CAS No. 86-35-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQIFWWUIBRPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023020
Record name Ethotoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethotoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, dilute aqueous solutions of alkali hydroxides., 2.38e+00 g/L
Record name Ethotoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHOTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethotoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Stout prisms from water.

CAS No.

86-35-1
Record name Ethotoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethotoin [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethotoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ethotoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethotoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethotoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46QG38NC4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHOTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethotoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94 °C
Record name Ethotoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHOTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethotoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Profile of Ethotoin

Pharmacokinetics of Ethotoin

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion. This compound generally exhibits an elimination half-life ranging from 3 to 9 hours when plasma concentrations are below approximately 8 µg/mL. nih.govpharmacompass.comdrugbank.comdrugs.comfda.govtajpharma.combsgdtphcm.vnfda.gov

Absorption Characteristics

This compound is absorbed relatively rapidly following oral administration. drugs.comfda.govtajpharma.comfda.govrxlist.com However, the precise extent of its oral absorption has not been definitively established. drugbank.comfda.govtajpharma.comfda.govrxlist.com Studies involving single oral doses of racemic this compound have indicated minor differences in the absorption of its enantiomers. nih.gov

Elimination and Excretion Patterns

This compound undergoes hepatic metabolism, which is a saturable process, particularly concerning the formation of its major metabolites: N-deethyl and p-hydroxyl-ethotoin. fda.govnih.govdrugs.comdrugbank.com These primary metabolites are subsequently conjugated with glucuronic acid. nih.govpharmacompass.com Additionally, the N-deethylated metabolite can be further transformed into 2-phenylhydantoic acid. nih.govpharmacompass.com Studies investigating the urinary excretion patterns of this compound and its five metabolites have indicated a partial saturation in the dealkylation process at higher dose levels. nih.govpharmacompass.com This saturation, alongside the potential saturation of the p-hydroxylation process, contributes to the observed dose-dependent kinetics of this compound. nih.govpharmacompass.com

Half-Life Determination and Variability

The elimination half-life of this compound typically ranges from 3 to 9 hours, especially when plasma concentrations are below approximately 8 µg/mL. fda.govnih.govdrugs.comdrugbank.compharmacompass.comfda.govwikipedia.org Research involving single oral doses of 500 mg, 1000 mg, and 1500 mg has demonstrated that this compound exhibits substantial nonlinear kinetics. fda.govdrugs.comfda.gov This nonlinearity can become more pronounced with multiple dosing, potentially leading to plasma accumulation. fda.govdrugs.comfda.gov In contrast, 5-phenylhydantoin, a significant metabolite of this compound, possesses a considerably longer half-life, reported as 18.69 ± 6.11 hours. nih.govebi.ac.ukresearchgate.net A study in adult inpatients receiving other anticonvulsants reported an this compound half-life of 5 hours following a 25 mg/kg administration. nih.govresearchgate.net

Table 1: this compound and Metabolite Half-Lives

CompoundHalf-Life (Range/Mean ± SD)ConditionsSource
This compound3-9 hoursPlasma concentrations < 8 µg/mL fda.govnih.govdrugs.comdrugbank.compharmacompass.comwikipedia.org
This compound5 hoursSingle dose, 25 mg/kg in adult inpatients nih.govresearchgate.net
5-phenylhydantoin18.69 ± 6.11 hoursFollowing racemic this compound administration nih.govebi.ac.ukresearchgate.net

Population Pharmacokinetics

This compound's pharmacokinetics are characterized by nonlinearity, which can result in plasma accumulation when administered in multiple doses. fda.govdrugs.comfda.gov Pharmacokinetic studies in pediatric populations have also revealed this nonlinear behavior. ebi.ac.uk

Inter-Individual Variability in Pharmacokinetic Parameters

Inter-individual variability in drug response is a recognized phenomenon influenced by various pharmacokinetic factors, including absorption, distribution, protein binding, and clearance. derangedphysiology.com While this compound's nonlinear kinetics and potential for plasma accumulation suggest inter-individual differences, specific detailed research findings on the extent and contributing factors of this compound's inter-individual pharmacokinetic variability are not extensively documented in the provided information. However, the concept of significant interpatient variability in pharmacokinetic parameters is acknowledged for structurally similar drugs like phenytoin (B1677684). researchgate.netneupsykey.com

Age-Dependent Pharmacokinetics

The rate of hepatic biotransformation for hydantoin (B18101) anticonvulsants, including this compound, is known to be higher in younger children and decreases with advancing age. nih.govpharmacompass.com The safety and effectiveness of this compound in the pediatric population have been established based on open-label, uncontrolled clinical experience in patients as young as one year of age. fda.govdrugs.com However, clinical studies of this compound have not included a sufficient number of subjects aged 65 and over to definitively determine if their response differs from that of younger individuals. fda.govdrugs.com Pediatric dosing is typically adjusted based on the patient's age and weight. fda.govdrugs.comuspharmacist.com

Enantioselective Pharmacokinetics

Isomeric Absorption Differences

Following the oral administration of racemic this compound, notable differences in absorption between its enantiomers have been observed. The Cmax (maximum plasma concentration) and AUC0-infinity (area under the plasma concentration-time curve from time zero to infinity) values for (+)-(S)-ethotoin were found to be significantly greater than those for (-)-(R)-ethotoin. nih.govebi.ac.uk Despite these absorption differences, the elimination half-lives of the two isomers were virtually identical, with reported values of 12.35 ± 5.15 hours for (-)-(R)-ethotoin and 12.28 ± 5.34 hours for (+)-(S)-ethotoin. nih.govebi.ac.uk Furthermore, parameters derived from AUC0-infinity, such as clearance (Cl0/F) and volume of distribution (V(area)/F), also showed slight differences between the isomers. nih.govebi.ac.uk These findings collectively suggest that a small difference in the absorption rates of the two isomers accounts for the observed stereoselective disposition of the drug, while their metabolic profiles are unlikely to differ significantly given their similar elimination rates. nih.govebi.ac.ukresearchgate.netijpsonline.com

Table 2: Enantiomeric Pharmacokinetic Parameters of this compound (Single Oral Dose of 1000 mg Racemate)

Parameter(+)-(S)-Ethotoin (Mean ± SD)(-)-(R)-Ethotoin (Mean ± SD)Significance (p-value)Source
CmaxSignificantly GreaterLowerSignificant nih.govebi.ac.uk
AUC0-infinitySignificantly GreaterLower (Ratio 0.88)Significant nih.govebi.ac.uk
Elimination Half-Life12.28 ± 5.34 h12.35 ± 5.15 hVirtually Identical nih.govebi.ac.uk
Cl0/FDiffered SlightlyDiffered SlightlySlight Differences nih.govebi.ac.uk
V(area)/FDiffered SlightlyDiffered SlightlySlight Differences nih.govebi.ac.uk
Isomeric Elimination Rates

This compound exists as a racemic mixture, comprising two enantiomers: (+)-(S)-ethotoin and (-)-(R)-ethotoin. Research investigating the enantioselective pharmacokinetics of this compound in humans following single oral doses of the racemate has revealed that while the maximum plasma concentration (Cmax) and area under the curve from time zero to infinity (AUC0-infinity) values for (+)-(S)-ethotoin were significantly higher than those for (-)-(R)-ethotoin, the elimination half-lives of the two isomers were found to be virtually identical. nih.govebi.ac.uk

The mean elimination half-lives observed for the isomers are detailed in the table below:

IsomerElimination Half-Life (h)
(-)-(R)-ethotoin12.35 ± 5.15
(+)-(S)-ethotoin12.28 ± 5.34

Pharmacodynamics of this compound

Relationship between Concentration and Antiepileptic Effect

The therapeutic plasma concentration range for this compound is suggested to be between 15 and 50 µg/mL. fda.govfda.govcyim.com However, it is important to note that this therapeutic range is not as extensively documented as those established for other antiepileptic drugs. fda.govfda.govcyim.com

In preclinical studies, this compound has demonstrated efficacy against various seizure models. It was found to be effective in laboratory animals against electroshock convulsions and, to a lesser extent, against complex partial (psychomotor) and pentylenetetrazol-induced seizures. fda.govfda.govcyim.comcaymanchem.com Specifically, in rats, this compound administered at doses ranging from 500 to 1000 mg/kg was observed to shorten the duration of the tonic extensor component of seizures induced by maximal electroshock. caymanchem.com At a dose of 1000 mg/kg, it decreased the duration of the tonic phase of seizures but did not impact the duration of the clonic phase at any tested dose. caymanchem.com The relationship between the administered dose and the resulting concentrations of this compound and its metabolites is non-linear. drugs.com

Absence of General Central Nervous System Depression as a Primary Effect

A distinguishing characteristic of this compound is its ability to exert an antiepileptic effect without causing general central nervous system (CNS) depression as a primary outcome. nih.govdrugbank.comfda.govfda.govpediatriconcall.comcyim.compharmacompass.comwikidoc.orgdrugcentral.orguspharmacist.com This contrasts with some other antiepileptic agents that may induce more pronounced sedative or depressant effects on the CNS. nih.govdrugbank.comfda.govfda.govpediatriconcall.comcyim.compharmacompass.comwikidoc.orgdrugcentral.orguspharmacist.com

Preclinical Research on Ethotoin

Animal Model Studies of Anticonvulsant Efficacy

Behavioral Teratogenicity Assessments

Preclinical research on the behavioral teratogenic potential of ethotoin has been investigated primarily through animal models to understand its effects on offspring neurodevelopment following prenatal exposure. One notable study compared the behavioral teratogenic potential of this compound with other hydantoin (B18101) anticonvulsants, including phenytoin (B1677684), mephenytoin (B154092), and hydantoin, in rats. nih.gov

In this study, pregnant Sprague-Dawley CD rats were orally administered this compound at a dose of 600 mg/kg daily from gestational days 7 to 18. nih.govchemsrc.com Maternal serum concentrations of this compound were measured, with a mean concentration of 65.2 ± 10.45 µg/mL and a free fraction of 11% one hour after dosing on gestational day 18. nih.gov

Detailed Research Findings:

The assessment of behavioral outcomes in offspring exposed to this compound prenatally revealed specific patterns:

Mortality and Weight: Preweaning mortality in this compound-exposed offspring was reported at 2.0%, which was slightly higher than the 0.8% observed in control animals. nih.gov Additionally, animals exposed to this compound exhibited a consistent reduction in weight, weighing approximately 6.6% less than control animals throughout the study period. nih.govchemsrc.com

Behavioral Parameters: Crucially, offspring prenatally exposed to this compound were not consistently different from controls in behavior. nih.gov This contrasts with observations for other compounds tested in the same study, such as phenytoin, which led to increased early locomotor activity and abnormal circling behavior in a significant percentage of offspring, along with deficits in complex maze performance and air-righting reflex development. nih.gov Mephenytoin exposure also resulted in an early delay in the air-righting reflex. nih.gov

The findings suggested an ordinal relationship among the tested drugs regarding their behavioral teratogenic efficacy: phenytoin was significantly more potent than mephenytoin, which in turn was more potent than this compound and hydantoin, with the latter two being comparable to controls. nih.gov This indicates that this compound possesses a considerably lower behavioral teratogenic potential compared to phenytoin and mephenytoin in this animal model. nih.gov

Data Tables:

CompoundDose (mg/kg, Oral, GD 7-18)Maternal Serum Conc. (µg/mL, GD 18)Free Fraction (%)Preweaning Mortality (%)Offspring Weight (vs. Control)Behavioral Teratogenicity
This compound600 nih.govchemsrc.com65.2 ± 10.45 nih.gov11 nih.gov2.0 nih.gov~6.6% less nih.govchemsrc.comNot consistently different from controls nih.gov
Phenytoin200 nih.gov16.0 ± 3.3 nih.gov16 nih.gov25.0 nih.govNot significantly different nih.govIncreased early locomotor activity, abnormal circling behavior (27%), deficits in maze performance, delayed air-righting reflex nih.gov
Mephenytoin100 nih.gov10.7 ± 3.0 nih.gov18 nih.gov6.3 nih.gov~6.6% less nih.govEarly delay in air-righting reflex nih.gov
Hydantoin1200 nih.govNot specifiedNot specified12.5 nih.govNot significantly different nih.govNot consistently different from controls nih.gov
ControlVehicle (propylene glycol) nih.govNot applicableNot applicable0.8 nih.govBaselineBaseline

Clinical Research and Therapeutic Applications of Ethotoin

Clinical Efficacy in Seizure Disorders

Ethotoin is an approved medication for the control of specific seizure types. fda.govdoctorlib.orgmayoclinic.orgcureepilepsy.org

Efficacy in Tonic-Clonic Seizures

This compound has demonstrated clinical efficacy in the treatment of tonic-clonic (grand mal) seizures. fda.govdoctorlib.orgmayoclinic.orgcureepilepsy.org It is believed to act in the motor cortex by stabilizing the seizure threshold and inhibiting the spread of seizure activity. medscape.com Furthermore, it may inhibit the activity of brain stem centers responsible for the tonic phase of grand mal seizures. medscape.com

Efficacy in Complex Partial Seizures

This compound is also indicated for the control of complex partial (psychomotor) seizures. fda.govdoctorlib.orgmayoclinic.orgcureepilepsy.org Studies in laboratory animals have shown its effectiveness against electroshock convulsions and, to a lesser extent, against complex partial seizures. fda.govcyim.comfda.gov

Limitations in Other Seizure Types

While effective for tonic-clonic and complex partial seizures, this compound is generally ineffective against other seizure types. doctorlib.org For instance, it is not effective in absence seizures and may even exacerbate them. doctorlib.orgneupsykey.comdrugfuture.com Its utility is also limited in clonic, myoclonic, and atonic or akinetic seizures. doctorlib.org

Comparative Clinical Studies

The clinical use of this compound is often considered in the context of other antiepileptic drugs, particularly other hydantoins.

Comparison with Phenytoin (B1677684) and Mephenytoin (B154092) in Efficacy and Tolerability

This compound is a hydantoin (B18101) derivative, chemically similar to phenytoin and mephenytoin. drugbank.comwikipedia.org Historically, this compound has been considered less toxic than phenytoin but also less effective. nih.govneupsykey.com In animal studies, this compound was found to be only about one-fourth as effective as phenytoin in inhibiting electrically induced convulsions. neupsykey.com

The clinical use of this compound and mephenytoin is often limited due to the availability of newer antiepileptic drugs with better efficacy and tolerability profiles. doctorlib.org Mephenytoin, introduced after phenytoin, has a significant metabolite, nirvanol, which is known to be quite toxic, and mephenytoin itself can cause potentially fatal blood dyscrasias. wikipedia.org

A single-dose pharmacokinetic study comparing mephenytoin and this compound in adult inpatients on stable regimens of other anticonvulsants revealed differences in their pharmacokinetic profiles. This compound had a time to peak concentration (Tmax) of 2 hours and a half-life (T1/2) of 5 hours. In contrast, mephenytoin had a Tmax of 1 hour and a T1/2 of 7 hours, with its metabolite, 5-ethyl-5-phenylhydantoin, exhibiting a much longer T1/2 of 96 hours. nih.gov This suggests that while mephenytoin's metabolite provides prolonged anticonvulsant effectiveness, this compound's shorter half-life necessitates divided daily doses to maintain steady-state levels, which may limit its practical usefulness. nih.gov

The following table summarizes some comparative aspects of this compound, Phenytoin, and Mephenytoin:

FeatureThis compoundPhenytoinMephenytoin
Approved Indications Tonic-clonic, Complex Partial Seizures doctorlib.orgTonic-clonic, Partial Seizures doctorlib.orgRefractory Partial Epilepsy nih.gov
Relative Efficacy Less effective than phenytoin nih.govneupsykey.comHighly effective for indicated seizures doctorlib.orgLess effective than newer agents doctorlib.org
Relative Toxicity Less toxic than phenytoin nih.govCan have significant adverse effects doctorlib.orgCan cause fatal blood dyscrasia wikipedia.org
Elimination Half-life 3-9 hours fda.govcyim.comneupsykey.comHighly variable due to non-linear kinetics mims.com7 hours (parent drug), 96 hours (metabolite) nih.gov
Current Clinical Use Limited, historical interest drugbank.comdoctorlib.orgWidely used, but with considerations doctorlib.orgLimited, no longer available in US/UK wikipedia.orgnih.gov

Pharmacovigilance and Adverse Event Profiles

Serious Adverse Reactions and Their Clinical Implications

Immune-Mediated and Hypersensitivity Reactions

This compound use has been associated with immune-mediated and hypersensitivity reactions, which can range in severity. Allergic reactions, including skin rash, itching, hives, and swelling of the face, lips, tongue, or throat, have been reported drugs.comclevelandclinic.orgpatsnap.comadam.com. More severe manifestations include Stevens-Johnson syndrome, a serious skin reaction characterized by blistering and peeling rxlist.compediatriconcall.comfda.govdrugs.comdrugs.com. Additionally, a lupus-like syndrome, presenting with symptoms such as rash on the cheeks or other body parts, sun sensitivity, muscle or joint pain, chest pain, shortness of breath, and swelling in the extremities, has been observed drugs.commyactivehealth.com. Lymphadenopathy, or swollen glands, may also occur drugs.commayoclinic.orgmedicinenet.com. Patients should be monitored for early signs of such reactions, including fever, sore throat, and mouth ulcers drugs.com.

Neurological Adverse Effects

Neurological adverse effects associated with this compound are commonly reported and include central nervous system (CNS) depression, though the drug is noted to exert its antiepileptic effect without causing general CNS depression rxlist.compediatriconcall.comdrugbank.comfda.gov. Common neurological effects include dizziness, drowsiness, fatigue, headache, insomnia, numbness, and tingling rxlist.compediatriconcall.comdrugs.comdrugs.commedicinenet.commedindia.net. More specific neurological manifestations can include ataxia (lack of balance or coordination), nystagmus (uncontrolled side-to-side eye movements), and diplopia (double vision) rxlist.compediatriconcall.comfda.govdrugs.comadam.comdrugs.commedicinenet.com. In cases of acute overdosage, symptoms may include drowsiness, visual disturbance, nausea, and ataxia, with coma possible at very high dosages fda.gov.

Psychiatric and Behavioral Manifestations

This compound, like other antiepileptic drugs, has been linked to psychiatric and behavioral manifestations. A pooled analysis of trials involving various antiepileptics indicated an increased risk of suicidal thoughts or behavior, with an incidence rate of 0.43% in treated patients compared to 0.24% in placebo recipients drugs.com. This risk can emerge as early as one week after initiation and persist throughout the treatment duration drugs.com. Patients taking this compound may experience new or worsening depression, anxiety, agitation, restlessness, irritability, aggression, or violent behavior rxlist.comcureepilepsy.orgdrugs.comclevelandclinic.orgadam.commyactivehealth.commayoclinic.orgmedicinenet.com. Monitoring for these behavioral changes and immediate reporting to a healthcare provider is crucial cureepilepsy.orgclevelandclinic.orgdrugs.commayoclinic.orgmedicinenet.com.

Long-Term Safety and Tolerability Assessments

Long-term safety and tolerability assessments for this compound indicate several considerations. Blood dyscrasias, including megaloblastic anemia, aplastic anemia, and pancytopenia, have been reported, and patients with a history of hematologic reactions to any drug may be at increased risk rxlist.comfda.govdrugs.commyactivehealth.commedicinenet.comrxlist.com. Early detection of hematologic changes is important, and patients should be advised of symptoms such as fever, sore throat, mouth ulcers, infections, easy bruising, or petechial/purpuric hemorrhage drugs.com. This compound may interfere with folic acid metabolism, potentially precipitating megaloblastic anemia fda.govdrugs.comrxlist.com. Liver problems, characterized by symptoms such as dark urine, fatigue, loss of appetite, nausea, abdominal pain, light-colored stools, vomiting, or yellow skin/eyes (jaundice), have also occurred rxlist.comdrugs.comdrugs.commyactivehealth.commedicinenet.com. Regular monitoring of complete blood count (CBC) and urinalysis at the initiation of therapy and monthly for several months is recommended, along with liver function tests if signs of dysfunction appear drugs.commyactivehealth.comrxlist.com. Gum hypertrophy (swelling in the gums) is another common long-term side effect, though it has been noted to subside in some patients when this compound was substituted for other hydantoins rxlist.comcureepilepsy.orgadam.com.

Drug-Drug Interactions Involving this compound

This compound is known to interact with a wide range of other medications, with over 400 drugs identified as having potential interactions drugs.comdrugs.com. These interactions can be classified as major, moderate, or minor, with a significant number falling into the moderate category drugs.comdrugs.com. It is crucial for healthcare providers to be aware of all medications a patient is taking, including over-the-counter drugs, vitamins, and herbal supplements, to manage potential interactions rxlist.comcureepilepsy.orgadam.com.

Interactions Affecting this compound Pharmacokinetics

This compound undergoes hepatic metabolism, exhibiting saturable metabolism with respect to the formation of its major metabolites, N-deethyl and p-hydroxyl-ethotoin drugbank.comfda.gov. This saturable metabolism can lead to non-linear kinetics, meaning that the relationship between the dose and the drug's concentration in the body is not proportional, especially at higher doses fda.govnih.govfda.gov. The elimination half-life of this compound is generally in the range of 3 to 9 hours wikipedia.orgfda.gov.

This compound's pharmacokinetics can be influenced by other drugs, particularly those affecting liver enzymes involved in drug metabolism. For instance, this compound may increase the metabolism of certain drugs, such as ethinylestradiol and diethylstilbestrol (B1670540) drugbank.com. Conversely, some drugs can increase the metabolism of this compound, potentially decreasing its therapeutic efficacy. For example, the metabolism of clonazepam and clindamycin (B1669177) can be increased when combined with this compound drugbank.com.

A notable interaction exists with coumarin (B35378) anticoagulants (e.g., warfarin). While direct documentation for this compound is limited, a similar two-way interaction observed with phenytoin suggests that this compound may stimulate coumarin metabolism, leading to decreased serum levels of anticoagulants and increased prothrombin-proconvertin concentrations rxlist.comfda.govfda.gov. Conversely, coumarin anticoagulants may inhibit this compound's metabolism, increasing its serum levels and prolonging its half-life rxlist.comfda.govfda.gov.

This compound can also affect the excretion rate of certain compounds, such as aminophylline (B1665990) and caffeine, potentially leading to lower serum levels and reduced efficacy of these drugs drugbank.com.

Special Population Considerations in this compound Research

Pregnancy and Lactation Research

Assessment of Fetal Harm and Teratogenicity

This compound has been identified as a substance capable of causing fetal harm when administered to pregnant individuals. Clinical literature contains multiple reports indicating that the use of antiepileptic drugs (AEDs) during pregnancy is associated with an increased incidence of birth defects in offspring. While more extensive data exist for other hydantoin anticonvulsants such as phenytoin and phenobarbital (B1680315), reports suggest a possible similar association with this compound nih.govwikidata.orgfishersci.cauni.lu.

Specific malformations noted in a limited number of human cases following in utero exposure to this compound include cleft lip/palate and patent ductus arteriosus, observed in two out of six reported offspring exposed during the first trimester wikidata.org.

Animal studies have also investigated the teratogenic potential of this compound. A study conducted in pregnant Sprague-Dawley CD rats orally administered this compound (600 mg/kg) on gestational days 7-18. This research compared the behavioral teratogenic potential of this compound with other hydantoins like phenytoin, mephenytoin, and hydantoin. The findings indicated that this compound exposure resulted in mild preweaning mortality and a reduction in offspring weight.

Table 1: Effects of this compound Exposure on Rat Offspring (Gestational Days 7-18)

ParameterThis compound (600 mg/kg)Control
Preweaning Mortality2.0%Not specified
Offspring Weight~6.6% lessControl weight
(compared to control)
Source:

Given the potential for fetal harm, healthcare providers are advised to recommend that pregnant patients receiving this compound enroll in the North American Antiepileptic Drug (NAAED) Pregnancy Registry to facilitate further data collection and understanding of outcomes nih.govwikidata.org.

Neonatal Outcomes in Exposed Pregnancies

Beyond structural malformations, the maternal ingestion of antiepileptic drugs, particularly barbiturates, has been linked to a neonatal coagulation defect that can lead to bleeding in the early neonatal period, typically within 24 hours of birth fishersci.ca. The potential for this defect should be considered with the use of this compound fishersci.ca.

General research on antiepileptic drugs indicates that children exposed in utero may be at an increased risk for adverse cognitive and behavioral outcomes. Animal studies further support this by demonstrating that in utero AED exposure can induce neuronal apoptosis and behavioral teratogenesis in the developing brain. While these broader findings highlight general concerns within the AED class, specific detailed human data on the direct neonatal outcomes following this compound exposure, such as Apgar scores or specific neurological deficits, are limited in the available literature.

Excretion into Breast Milk and Infant Exposure

This compound is known to be excreted into breast milk nih.govfishersci.ca. Due to the potential for serious adverse reactions in nursing infants from this compound exposure, a careful decision must be made regarding whether to discontinue nursing or to discontinue the drug, taking into account the drug's importance to the mother's health nih.govfishersci.ca.

Currently, there are no adequate human studies specifically detailing the concentration of this compound in breast milk or comprehensively determining the precise infant risk associated with its use during breastfeeding. However, general pharmacokinetic principles for drug excretion into milk suggest that factors such as the drug's lipid solubility, molecular size, maternal blood levels, protein binding, and the elimination half-life in both the mother and infant can influence the extent of infant exposure. Despite the lack of specific human lactation data for this compound, it has been suggested that, by analogy with phenytoin (a more potent hydantoin anticonvulsant considered compatible with breastfeeding), this compound might also be classified similarly.

Compound Names and PubChem CIDs

Advanced Research Methodologies and Analytical Techniques for Ethotoin

Study Designs in Clinical Research

Retrospective Chart Reviews and Uncontrolled Trials

Retrospective chart reviews and uncontrolled trials represent foundational approaches in clinical research, particularly in the early stages of drug evaluation or for assessing real-world outcomes in specific patient populations. These methodologies involve examining existing patient records or observing patient cohorts without a comparative control group.

Furthermore, the safety and effectiveness of ethotoin in the pediatric population were established based on open-label, uncontrolled experience in patients as young as one year old with various seizure types fda.govcyim.com.

While valuable for hypothesis generation and exploring drug effects in specific clinical settings, uncontrolled trials inherently carry a risk of bias, as they lack a comparator group to account for confounding factors or the natural course of the disease nih.gov. They are often utilized in Phase 1 trials to determine pharmacokinetic properties of a new drug nih.gov.

Design of Prospective Controlled Clinical Trials

Prospective controlled clinical trials are considered the gold standard for evaluating the efficacy and safety of therapeutic interventions due to their ability to minimize bias and establish causality. These trials involve designing a study protocol before patient enrollment and actively following participants forward in time.

The findings from retrospective studies on this compound have highlighted the need for more robust prospective controlled trials, particularly for specific seizure types like tonic seizures, to confirm observed effects and establish definitive efficacy nih.gov.

Key design elements of prospective controlled clinical trials include:

Randomization: Patients are randomly assigned to either a treatment group (receiving this compound) or a control group (receiving placebo or an active comparator). This helps ensure that known and unknown confounding factors are evenly distributed between groups nih.gov.

Blinding: To prevent bias, trials are often blinded, meaning participants, investigators, or both are unaware of the assigned treatment. Double-blind, placebo-controlled designs are frequently employed for antiepileptic drugs to objectively assess treatment effects nih.govclinconnect.iojle.com.

Control Group: The choice of control group is critical. Placebo-controlled trials are used when no standard effective treatment exists or when adding a new drug to existing therapy. Active comparator trials are used to compare a new drug against an established treatment europa.eu.

Pre-specified Endpoints: Clear, measurable primary and secondary endpoints are defined before the trial begins to objectively assess the drug's effect on seizure frequency, duration, or other relevant clinical outcomes.

Statistical Power: Trials are designed with sufficient sample size to detect a clinically meaningful difference if one exists, ensuring the reliability of the results.

Modern clinical trial design also incorporates adaptive and enrichment strategies. Adaptive designs allow for modifications to the trial protocol or statistical procedures after initiation without compromising validity, aiming for increased flexibility and efficiency. Enrichment designs prospectively select patient populations where a drug effect is more likely to be detected, thereby increasing the efficiency of drug development efpia.eu.

Pooled Analyses in Safety Studies (e.g., Suicidal Ideation)

Pooled analyses involve combining data from multiple individual clinical trials to increase statistical power and detect signals that might not be apparent in single studies, particularly for rare but serious adverse events. This methodology is crucial for assessing safety profiles across a class of drugs.

For antiepileptic drugs (AEDs), including this compound (marketed as Peganone), pooled analyses have been instrumental in identifying potential safety concerns such as suicidal ideation and behavior. A comprehensive pooled analysis of 199 placebo-controlled clinical trials, encompassing 11 different AEDs (both monotherapy and adjunctive therapy), provided significant findings regarding the risk of suicidal thoughts or behavior fda.govfda.govcyim.comdrugs.combsgdtphcm.vn.

Key Findings from Pooled Analyses on AEDs and Suicidal Ideation:

MetricAED-Treated Patients (n=27,863)Placebo-Treated Patients (n=16,029)
Estimated Incidence Rate0.43%0.24%
Adjusted Relative Risk (95% CI)1.8 (1.2, 2.7)-
Increase in Cases per 530 Patients TreatedApproximately 1 case-
Median Treatment Duration12 weeks12 weeks

Note: Data derived from pooled analyses of 199 placebo-controlled clinical trials of 11 different AEDs, including this compound. fda.govfda.govcyim.comdrugs.combsgdtphcm.vn

This analysis indicated that patients randomized to an AED had approximately twice the risk (adjusted Relative Risk 1.8, 95% CI: 1.2, 2.7) of suicidal thinking or behavior compared to those randomized to placebo fda.govfda.govcyim.com. The estimated incidence rate of suicidal behavior or ideation among AED-treated patients was 0.43%, versus 0.24% among placebo-treated patients, representing an increase of approximately one case of suicidal thinking or behavior for every 530 patients treated fda.govfda.govdrugs.combsgdtphcm.vn. The increased risk was observed as early as one week after starting AED treatment and persisted throughout the assessed duration of treatment, with most trials not extending beyond 24 weeks fda.govcyim.comdrugs.combsgdtphcm.vn. The consistency of this risk across AEDs with varying mechanisms of action and indications suggests a class effect fda.gov.

Emerging Research Areas and Future Directions for Ethotoin

Re-evaluation of Ethotoin's Role in Specific Epilepsy Syndromes

While this compound has been utilized for generalized tonic-clonic and complex partial seizures, its precise role in specific epilepsy syndromes warrants re-evaluation using modern diagnostic and research methodologies. Historically, this compound was considered minimally effective upon its introduction, yet it garnered renewed interest due to its comparatively favorable side effect profile nih.gov. A retrospective study highlighted its continued use as an adjunctive therapy for partial and secondarily generalized seizures, noting its low side effect burden nih.gov. This suggests a potential for this compound to be re-examined as an adjunctive agent, especially in cases where newer drugs may not achieve full seizure control or cause intolerable adverse effects. The need for prospective controlled trials, particularly for tonic seizures, has been explicitly identified, indicating a clear direction for modern clinical research to define its efficacy more rigorously in specific seizure types wikipedia.org.

Exploration of Novel Therapeutic Applications Beyond Seizure Control

Beyond its established anticonvulsant properties, emerging research suggests potential novel therapeutic applications for this compound. One notable area of investigation involves its utility in the treatment of keloid. Preliminary findings indicate that this compound shows promise in keloid treatment, exhibiting lower toxicity compared to phenytoin (B1677684) and demonstrating the ability to target key genes involved in keloid pathogenesis nih.gov. This opens an avenue for exploring this compound's pharmacological actions in non-epileptic conditions, potentially leveraging its molecular interactions for new therapeutic indications.

Investigation of Uncharacterized Metabolic Pathways and Metabolite Activity

The metabolism of this compound is known to be saturable, leading to the formation of N-deethyl this compound and p-hydroxyl-ethotoin as primary metabolites handwiki.orgchembase.cnmdpi-res.comvrachi.name. Furthermore, the N-deethylated metabolite may undergo further metabolism to 2-phenylhydantoic acid vrachi.name. Despite these known pathways, the extent of oral absorption of this compound is not fully understood, and there is a recognized scarcity of comprehensive data regarding its metabolism, absorption, and excretion in patients receiving chronic doses wikipedia.orghandwiki.orgchembase.cnmdpi-res.com. This highlights a critical need for advanced pharmacokinetic studies to fully characterize unaddressed metabolic pathways and to investigate the pharmacological activity of its various metabolites. Such research could uncover active metabolites contributing to its therapeutic effects or identify pathways relevant to drug-drug interactions, especially given its non-linear kinetics handwiki.orgmdpi-res.com.

Advanced Pharmacogenomic Research to Predict Response and Adverse Events

Pharmacogenomic research, which aims to predict patient responses to medications based on genetic variations, represents a crucial future direction for this compound. Interindividual differences in drug response are often influenced by single nucleotide polymorphisms (SNPs) in genes encoding drug efflux transporters, drug targets, and metabolic enzymes. While specific pharmacogenomic studies for this compound are not extensively documented in the available literature, the general principles of AED pharmacogenomics are highly relevant. Given this compound's structural similarity to other hydantoins like phenytoin (PubChem CID: 1775), which has known pharmacogenomic considerations related to genes like HLA-B1502*, future research could investigate genetic markers influencing this compound's efficacy and tolerability. Understanding these genetic factors could pave the way for personalized medicine approaches, optimizing treatment outcomes and minimizing variability in patient response.

Development of Improved Formulations or Delivery Systems

This compound is currently available in tablet form handwiki.org. However, the development of improved formulations and novel delivery systems could significantly enhance its clinical utility, particularly for patient populations with swallowing difficulties, such as pediatric and geriatric patients. While an oral suspension can be compounded, novel approaches like orodispersible tablets (ODTs) or modified-release systems could offer advantages in terms of administration convenience, rapid onset of action, and potentially improved bioavailability. Research into advanced drug delivery technologies, such as dual-retard techniques for high-solubility active ingredients, could be explored to optimize this compound's pharmacokinetic profile and patient compliance.

Addressing the Historical Data Gaps with Modern Research Paradigms

This compound was introduced in the mid-20th century, a period when many antiepileptic drugs entered the market without the rigorous controlled assessment standards prevalent today nih.gov. Consequently, there are limited high-quality clinical trials specifically for this compound in the modern literature. Future research needs to systematically address these historical data gaps by employing modern research paradigms, including large-scale, well-designed prospective controlled trials. This involves re-evaluating its efficacy and safety profile using contemporary methodologies, potentially leveraging real-world evidence studies and advanced statistical analyses to provide a more comprehensive understanding of its therapeutic value in current epilepsy management wikipedia.org.

Comparative Effectiveness Research against Emerging Antiepileptic Agents

As an older AED, this compound's comparative effectiveness against the array of newer antiepileptic agents remains an important area for investigation. While newer AEDs are often perceived to have better tolerability profiles, their superior efficacy as a group over conventional AEDs has not always been definitively established in all contexts. There is a recognized need for more extensive, long-term randomized comparisons of anticonvulsant drugs. Future studies could focus on head-to-head trials comparing this compound, particularly as an adjunctive therapy, with newer agents in specific patient populations or seizure types where its low side effect profile might offer a distinct advantage nih.gov. Such research would provide valuable evidence to guide clinical decision-making and potentially reposition this compound within the current therapeutic landscape.

常见问题

Q. What molecular mechanisms underlie Ethotoin’s anticonvulsant activity, and how do they compare to phenytoin?

this compound’s primary mechanism involves modulation of neuronal sodium and calcium ion channels, stabilizing hyperexcitable membranes during depolarization and repolarization phases . Unlike phenytoin, this compound exhibits stronger interactions with residues like PHEA207 and LYSA61 in potassium channels, forming hydrogen and alkyl bonds that may explain its enhanced efficacy and reduced side effects . Researchers should employ in vitro electrophysiological assays (e.g., patch-clamp) and molecular docking simulations to compare binding affinities and ion flux modulation between this compound and other hydantoins .

Q. What experimental models are most suitable for evaluating this compound’s pharmacokinetic properties?

this compound demonstrates nonlinear kinetics, with metabolite 5-phenylhydantoin accumulating disproportionately at higher doses . Rodent models are recommended for initial pharmacokinetic profiling, but human hepatic microsomes or cell lines (e.g., HepG2) should validate metabolic pathways. Plasma concentration-time curves must account for age-related clearance variations, particularly in geriatric populations with compromised hepatic/renal function . Include LC-MS/MS for precise quantification of this compound and its metabolites in biological matrices .

Q. How should researchers design dose-response studies for this compound to account for nonlinear kinetics?

Adopt a staggered dosing protocol with frequent plasma sampling (every 2–4 hours) to capture saturation thresholds. For example, single-dose studies (500–1500 mg) reveal nonlinearity in AUC and Cmax due to metabolic enzyme saturation . Use non-compartmental analysis (NCA) and population pharmacokinetic models (e.g., NONMEM) to identify covariates like age, weight, and CYP2C9/CYP2C19 polymorphisms .

Advanced Research Questions

Q. How can molecular docking studies resolve contradictions in this compound’s structure-activity relationships (SAR) compared to phenytoin?

While both drugs target voltage-gated sodium channels, this compound’s 3-ethyl group and 5-phenyl configuration enable unique interactions. For example, this compound forms a 2.90 Å hydrogen bond with PHEA207 in K<sup>+</sup> channels, unlike phenytoin’s 1.99 Å bond with ARGA57 . Advanced researchers should use ab initio molecular dynamics (AIMD) to simulate conformational changes in channel proteins and compare free-energy landscapes of ligand binding. Table 1 summarizes key docking parameters:

ParameterThis compoundPhenytoin
Hydrogen Bond (Å)2.90 (PHEA207) 1.99 (ARGA57)
Hydrophobic Interaction3.76 Å (LYSA61) 5.18 Å (LEUB53)

Q. What methodologies address conflicting data on this compound’s teratogenicity in preclinical models?

Discrepancies arise from species-specific metabolic differences and maternal toxicity thresholds. To mitigate bias, use in vitro embryotoxicity assays (e.g., embryonic stem cell test) alongside in vivo zebrafish models. Ensure plasma concentrations in animal studies mirror human therapeutic ranges (8–15 μg/mL) . For translational relevance, integrate placental transfer studies using ex vivo human cotyledon perfusion models .

Q. How can researchers optimize in silico-in vivo extrapolation (IVIVE) for this compound’s nonlinear kinetics?

Leverage physiologically based pharmacokinetic (PBPK) modeling tools (e.g., Simcyp) to simulate saturation of CYP3A4/5-mediated metabolism. Validate models with clinical data from phase I trials, adjusting for enterohepatic recirculation and protein-binding variability (>80% albumin-bound) . Include metabolite quantification to distinguish parent drug effects from 5-phenylhydantoin’s contributions .

Methodological and Ethical Considerations

Q. What ethical frameworks apply to this compound trials in vulnerable populations (e.g., pediatric/geriatric patients)?

Adhere to PICOT criteria: define Population (e.g., geriatric patients with renal impairment), Intervention (adjusted dosing), Comparison (standard-dose adults), Outcome (seizure frequency reduction), and Time (6-month follow-up) . For pediatric studies, use adaptive trial designs with Bayesian statistics to minimize sample size while ensuring safety .

Q. How should researchers address conflicting literature on this compound’s efficacy in partial vs. generalized seizures?

Conduct a scoping review with PRISMA-ScR guidelines to map evidence gaps . Prioritize randomized controlled trials (RCTs) with EEG-confirmed seizure classification. For meta-analysis, use random-effects models to account for heterogeneity in dosing protocols and outcome measures .

Q. What are best practices for ensuring reproducibility in this compound experiments?

  • Experimental Design : Follow ARRIVE 2.0 guidelines for preclinical studies, including blinding and randomization .
  • Data Reporting : Provide raw electrophysiology traces, docking parameters (e.g., AutoDock Vina settings), and NMR spectra in supplementary materials .
  • Statistical Analysis : Use mixed-effects models for longitudinal data and report Cohen’s d for effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethotoin
Reactant of Route 2
Reactant of Route 2
Ethotoin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。